N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 941925-37-7
VCID: VC4153943
InChI: InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18)
SMILES: C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide

CAS No.: 941925-37-7

Cat. No.: VC4153943

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide - 941925-37-7

Specification

CAS No. 941925-37-7
Molecular Formula C14H11N3O2S
Molecular Weight 285.32
IUPAC Name N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18)
Standard InChI Key MWHQGIDTQVRZOG-UHFFFAOYSA-N
SMILES C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a 5,6-dihydro-4H-cyclopenta[c]isoxazole core linked via an amide bond to a benzo[d]thiazole-6-carboxylic acid group. This arrangement confers distinct electronic and steric properties, as evidenced by its IUPAC name: N-(5,6-dihydro-4H-cyclopenta[c] oxazol-3-yl)-1,3-benzothiazole-6-carboxamide. Key structural attributes include:

  • Isoxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to electron-deficient characteristics.

  • Benzo[d]thiazole Moiety: A bicyclic system featuring a benzene ring fused to a thiazole, enhancing π-π stacking potential and hydrogen-bonding capacity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number941925-37-7
Molecular FormulaC₁₄H₁₁N₃O₂S
Molecular Weight285.32 g/mol
IUPAC NameN-(5,6-dihydro-4H-cyclopenta[c] oxazol-3-yl)-1,3-benzothiazole-6-carboxamide
SMILESC1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4
SolubilitySoluble in polar organic solvents

The compound’s three-dimensional conformation, validated by its InChI key (MWHQGIDTQVRZOG-UHFFFAOYSA-N), suggests a planar orientation of the benzo[d]thiazole group relative to the isoxazole ring, which may influence its intermolecular interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Precursor Preparation: 5,6-Dihydro-4H-cyclopenta[c]isoxazole-3-amine is reacted with benzo[d]thiazole-6-carboxylic acid.

  • Amide Coupling: Carbodiimide-based coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), facilitate amide bond formation under inert conditions.

Reaction Mechanism:

  • EDCI activates the carboxylic acid group of benzo[d]thiazole-6-carboxylic acid, forming an active ester intermediate.

  • Nucleophilic attack by the amine group of the cyclopenta[c]isoxazole yields the target compound.

Industrial Optimization

Industrial protocols often employ microwave-assisted synthesis to enhance reaction efficiency. This method reduces reaction times from hours to minutes and improves yields by up to 20% compared to conventional heating.

Table 2: Synthesis Parameters

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time6–8 hours15–30 minutes
Yield65–70%80–85%
Temperature25–30°C80–100°C
SolventDichloromethaneDimethylformamide

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate degradation under strongly acidic or basic conditions, with optimal storage at 2–8°C in inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).

  • NMR (¹H): Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 3.1–3.5 ppm (cyclopentane methylene groups).

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundCore StructureKey Differences
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride Isoxazole → isothiazoleEnhanced redox activity
6-(Trifluoromethyl)benzo[d]thiazol-2-amine No isoxazole ringHigher lipophilicity

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the isoxazole and thiazole substituents to optimize bioactivity.

  • Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.

  • Material Science Applications: Exploration of optoelectronic properties due to conjugated π-systems.

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